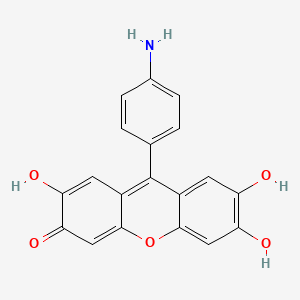
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes an aminophenyl group and multiple hydroxyl groups attached to a xanthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-aminophenol with phthalic anhydride under acidic conditions to form the xanthene core. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the aminophenyl group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
9,9-Bis(4-aminophenyl)xanthene: Similar structure but lacks hydroxyl groups.
10,10-Bis(4-aminophenoxy)phenyl-9(10H)-anthrone: Contains additional ether linkages.
4-Aminobiphenyl: Lacks the xanthene core and hydroxyl groups.
Uniqueness
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to the presence of both aminophenyl and multiple hydroxyl groups attached to a xanthene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
58093-33-7 |
|---|---|
分子式 |
C19H13NO5 |
分子量 |
335.3 g/mol |
IUPAC名 |
9-(4-aminophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H13NO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H,20H2 |
InChIキー |
NELADWDXNXYQKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















